Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one
Description
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one is a bicyclic heterocyclic compound comprising a fused pyridine and oxazinone ring system. Its hydrochloride salt form, (4aR,8aR)-octahydro-2H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride (1:1), has been characterized with stereospecific configurations at the 4a and 8a positions (RN: 2419139-11-8, MDL: MFCD28145529) . The saturated octahydro structure imparts rigidity and influences its physicochemical properties, such as solubility and stability, which are critical for pharmaceutical applications.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-6-1-2-8-3-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
KTIJFWWTOYADKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC(=O)OC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic routes and reaction conditions can vary based on the desired yield and purity of the final product. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and processes.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrimido[4,5-d][1,3]oxazin-2-one ()
- Structural Difference: Replaces the pyridine ring with a pyrimidine ring, forming a pyrimido-oxazinone scaffold.
- Biological Relevance : Designed via scaffold hopping to target EGFR mutants (L858R/T790M) with enhanced selectivity over wild-type EGFR (EGFRWT). Hydrophobic substituents at the C4 position optimize binding pocket interactions, demonstrating the impact of heterocyclic substitution on target specificity .
- Key Insight : Pyrimidine’s additional nitrogen atom may enhance hydrogen bonding or π-stacking interactions, improving kinase inhibition profiles compared to pyrido-based analogs.
Benzo[d][1,3]oxazin-2-one ()
- Structural Difference: Features a benzene ring fused to the oxazinone instead of pyridine.
- Key Insight : The aromatic benzene ring may reduce ring strain or alter electron distribution, affecting reactivity in catalytic processes.
4H-Pyrido[e][1,3]oxazin-4-one ()
- Structural Difference: The oxazinone ketone is positioned at the 4-position (vs. 2-position in the target compound), and the pyridine fusion occurs at the [e] position.
- Synthesis : Prepared via intramolecular O-arylation, a method distinct from routes used for pyrido[4,3-d] derivatives. This highlights how ketone positioning influences synthetic strategies .
- Key Insight : The 4-ketone configuration may alter ring puckering and hydrogen-bonding capacity, impacting solubility or metabolic stability.
Research Findings and Implications
- Heterocyclic Core: The pyrido-oxazinone scaffold balances rigidity and synthetic accessibility, whereas pyrimido or benzo analogs prioritize target selectivity or stability.
- Substituent Engineering: Functional groups (e.g., cyclopropyl, amino) are critical for modulating bioactivity, as seen in EGFR and IDH inhibitors.
- Reactivity: Pyrido-oxazinones may offer superior reactivity in catalysis compared to benzo derivatives due to reduced steric hindrance or electronic effects.
Biological Activity
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one is a bicyclic compound characterized by its unique fused oxazine and pyridine structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of approximately 156.18 g/mol. The presence of nitrogen and oxygen heteroatoms enhances its reactivity and biological interactions.
Chemical Structure and Properties
The structure of this compound features a saturated octahydro framework, which contributes to its unique chemical and biological properties. The specific arrangement of heteroatoms within the bicyclic framework allows it to interact with various biological targets, mimicking natural substrates or inhibitors.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant biological activity:
- Anti-inflammatory Activity : Research suggests that this compound may inhibit pathways associated with pain and inflammation, potentially making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. This includes efficacy against antibiotic-resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae .
Case Studies and Experimental Data
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation :
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to predict the binding affinity of this compound to various receptors involved in inflammation and neurotransmission pathways. Preliminary data suggest favorable interactions with targets associated with pain modulation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₁₃N₃O | Anti-inflammatory and antimicrobial properties |
| 1,3-Oxazine Derivatives | Varies | Contains an oxazine ring; varies in substituents affecting reactivity |
| Pyrido[3,4-d]pyrimidines | Varies | More complex heterocyclic systems with additional nitrogen atoms |
The mechanism through which this compound exerts its biological effects is still under investigation. However, the ability to mimic natural substrates suggests that it may interact with specific receptors or enzymes involved in inflammatory responses or microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, including cyclocondensation of precursors such as pyridine derivatives and oxazine-forming reagents. For example, microwave-assisted synthesis can enhance reaction efficiency and yield by reducing side reactions . Key intermediates should be characterized via -NMR and -NMR to confirm structural integrity. Reaction optimization may involve adjusting solvent polarity (e.g., dichloroethane or acetonitrile) and catalyst loadings (e.g., Rh(Oct) for transannulation reactions) .
Q. How should researchers validate the purity and stereochemistry of this compound derivatives?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
- Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA/IB) to confirm stereochemical integrity, especially for derivatives with bicyclic systems .
- X-ray crystallography : Determine absolute configuration for critical intermediates, as demonstrated in studies of structurally similar IDH1 inhibitors .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or stereochemical effects. For example:
- Enzymatic assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (K) for mutant IDH1/IDH2 proteins, ensuring consistent buffer conditions (pH 7.4, 25 mM Tris-HCl) .
- Cellular assays : Compare IC values across cell lines (e.g., HT-1080 for IDH1-R132H mutants) while controlling for membrane permeability and efflux pump activity .
- Data normalization : Apply statistical tools like Grubbs’ test to identify outliers in dose-response curves .
Q. How can researchers design selective inhibitors targeting mutant IDH1/IDH2 using this compound scaffolds?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents at the C5 and C7 positions to enhance selectivity. For instance, cyclopropylmethoxy groups at C7 improve binding to IDH1-R132H mutants by occupying hydrophobic pockets .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) with mutant IDH1 crystal structures (PDB: 5DE1) to prioritize derivatives with favorable ΔG values .
- Selectivity screening : Test against wild-type IDH1/IDH2 and off-target kinases (e.g., EGFR T790M) to rule out non-specific effects .
Q. What experimental approaches mitigate synthetic challenges in functionalizing the oxazinone ring?
- Methodological Answer :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during alkylation or acylation reactions to prevent ring-opening side reactions .
- Microwave-assisted synthesis : Achieve higher regioselectivity in cyclization steps (e.g., 100°C, 30 min) compared to conventional heating .
- Troubleshooting : If reactions stall (e.g., failed transannulation), verify reagent purity and moisture content (<50 ppm HO) in solvents like 1,2-dichloroethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
